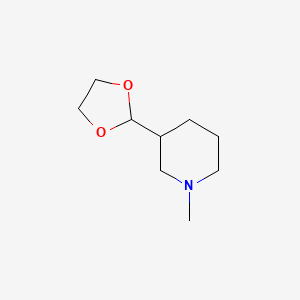

3-(1,3-Dioxolan-2-yl)-1-methylpiperidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(1,3-dioxolan-2-yl)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10-4-2-3-8(7-10)9-11-5-6-12-9/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZDWPHCSFLQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99803-15-3 | |

| Record name | 3-(1,3-dioxolan-2-yl)-1-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1,3 Dioxolan 2 Yl 1 Methylpiperidine and Its Core Structural Motifs

Strategies for Piperidine (B6355638) Ring Construction Incorporating Dioxolane Moieties

The synthesis of the piperidine ring is a foundational element in forming the target compound. Methodologies can be broadly categorized into those that build the ring from acyclic precursors and those that modify an existing piperidine structure.

Cyclization Reactions in Piperidine Synthesis

Cyclization reactions offer a direct route to the piperidine core. These methods involve the intramolecular ring closure of a suitably functionalized acyclic precursor. A common strategy is reductive amination, where a precursor containing both an amine and a carbonyl group (or its protected form, like a dioxolane) is cyclized. For instance, an amino-aldehyde or amino-ketone can undergo ring closure to form an intermediate iminium ion, which is then reduced to yield the piperidine ring. mdma.ch

Other advanced cyclization strategies include:

Radical Cyclization : Methods involving the radical cyclization of 1,6-enynes can produce polysubstituted piperidines. nih.gov This approach can create complex substitution patterns on the ring.

Aza-Diels-Alder Reaction : The [4+2] cycloaddition of an aza-diene with a dienophile is a powerful tool for constructing substituted piperidines, often in a stereocontrolled manner. researchgate.net

Metal-Catalyzed Cyclization : Transition metals like palladium and gold can catalyze the cyclization of alkenes bearing an amino group. nih.gov For example, a gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov Similarly, a Wacker-type aerobic oxidative cyclization catalyzed by palladium can yield various six-membered nitrogen heterocycles. organic-chemistry.org

The choice of cyclization strategy often depends on the desired substitution pattern and the availability of the starting materials. A summary of relevant cyclization approaches is presented in Table 1.

Table 1: Overview of Cyclization Strategies for Piperidine Ring Synthesis

| Cyclization Method | Precursor Type | Key Features |

| Intramolecular Reductive Amination | Amino-aldehydes or Amino-ketones | Forms an iminium ion intermediate, followed by reduction. mdma.ch |

| Radical Cyclization | 1,6-Enynes | Involves a complex radical cascade to form polysubstituted rings. nih.gov |

| Aza-Diels-Alder Reaction | Aza-dienes and Dienophiles | A [4+2] cycloaddition that can offer high stereocontrol. researchgate.net |

| Metal-Catalyzed Cyclization | Alkenyl Amines | Utilizes catalysts like Au(I) or Pd(II) for ring closure. nih.govorganic-chemistry.org |

Functionalization Approaches on Pre-formed Piperidine Scaffolds

An alternative to building the ring from scratch is to introduce the required functional group onto a pre-existing piperidine scaffold. Direct C-H functionalization at the C-3 position of a piperidine ring is challenging due to the deactivating electron-withdrawing effect of the nitrogen atom. nih.gov However, indirect methods have been developed to achieve this transformation.

One sophisticated approach involves the asymmetric cyclopropanation of a tetrahydropyridine intermediate, followed by a reductive ring-opening of the resulting cyclopropane. nih.gov This sequence allows for the introduction of a functional group at the C-3 position with high regio- and stereoselectivity. The choice of catalyst and nitrogen-protecting group is crucial for controlling the site of functionalization (C-2, C-3, or C-4). nih.gov For example, rhodium-catalyzed reactions have been successfully used to functionalize piperidines at various positions. nih.gov

Dioxolane Ring Formation and Integration

Acetalization Reactions for 1,3-Dioxolane (B20135) Synthesis

The most common method for forming a 1,3-dioxolane is the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. chemicalbook.com This reaction, known as acetalization, is an equilibrium process where water is removed to drive the reaction to completion.

Typical catalysts for this transformation include:

Brønsted Acids : p-Toluenesulfonic acid (p-TsOH) is widely used. chemicalbook.comresearchgate.net

Lewis Acids : Zirconium tetrachloride (ZrCl₄) has been shown to be a highly efficient catalyst for acetalization under mild conditions. organic-chemistry.org

Other Reagents : N-bromosuccinimide (NBS) can also catalyze the formation of cyclic acetals from carbonyl compounds and diols. organic-chemistry.org

The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the hydroxyl groups of ethylene glycol to form a hemiacetal, which then cyclizes to the dioxolane with the elimination of water. chemicalbook.com

Chemo- and Regioselective Dioxolane Formation

In molecules containing multiple carbonyl groups, selective protection is often necessary. Aldehydes are generally more electrophilic and less sterically hindered than ketones, allowing for chemoselective acetalization. By using carefully controlled reaction conditions or specific catalysts, an aldehyde can be protected as a dioxolane in the presence of a ketone. organic-chemistry.org

Lewis acid catalysts like ZrCl₄ are particularly effective for chemoselective acetalization. organic-chemistry.org This selectivity is crucial in complex syntheses where different carbonyl groups must be manipulated independently. Regioselectivity in dioxolane formation becomes a factor when using unsymmetrical diols, but for the synthesis of the title compound, ethylene glycol is used, leading to a single regioisomeric product. A study on the [3+2] cycloaddition of alkynols with ketones also demonstrates a method for creating 4-methylene-1,3-dioxolane derivatives with complete regio- and chemoselectivity, promoted solely by cesium carbonate. researchgate.net

Enantioselective Synthesis of Chiral Analogs and Stereoisomers of 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine

The C-3 position of the piperidine ring in the target molecule is a stereocenter. Therefore, controlling its stereochemistry is essential for producing enantiomerically pure analogs.

Several strategies can be employed for enantioselective synthesis:

Asymmetric Catalysis : The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For example, palladium-catalyzed amination reactions using novel chiral pyridine-oxazoline ligands have been developed for the enantioselective synthesis of piperidines. nih.gov Asymmetric phase-transfer catalysis has also been applied to create isoindolinones with high enantiomeric enrichment, a strategy that could be adapted for piperidine synthesis. mdpi.com

Chiral Auxiliaries : Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction, after which the auxiliary is removed. The Dieckmann cyclization, for instance, can be performed regioselectively using an α-methylbenzylamine auxiliary to afford enantioselectively substituted piperidine-2,4-diones. researchgate.net

Starting from the Chiral Pool : Utilizing readily available enantiopure starting materials, such as amino acids or carbohydrates, can be an effective way to introduce stereochemistry into the final molecule.

An example of an enantioselective approach is the diastereoselective reductive cyclization of amino acetals, where the initial stereochemistry is established via a Mannich reaction, controlling the final stereochemistry of the piperidine ring. nih.gov A comparison of catalysts used in asymmetric synthesis is provided in Table 2.

Table 2: Examples of Catalytic Systems for Enantioselective Piperidine Synthesis

| Reaction Type | Catalyst System | Ligand/Auxiliary | Outcome |

| Enantioselective Alkene Amination | Palladium Catalyst | Chiral Pyridine-Oxazoline Ligand | Enantioselective formation of piperidines. nih.gov |

| Asymmetric Phase-Transfer Catalysis | (R,R)-Catalyst | Chiral Quaternary Ammonium (B1175870) Salt | Synthesis of enantioenriched heterocyclic compounds. mdpi.com |

| Regioselective Dieckmann Cyclization | N/A | α-Methylbenzylamine | Enantioselective synthesis of 6-substituted piperidine-2,4-diones. researchgate.net |

Asymmetric Catalysis in the Synthesis of Related Piperidine-Dioxolane Systems

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity, often providing a more efficient route to chiral molecules than classical resolution or chiral auxiliary methods. nih.gov In the context of synthesizing chiral piperidine derivatives, transition metal-catalyzed asymmetric hydrogenation of pyridine (B92270) precursors is a particularly effective strategy. nih.gov

Recent advancements have demonstrated that iridium (Ir) and rhodium (Rh) complexes are highly effective for this transformation. For instance, Ir-catalyzed enantioselective hydrogenation of 2-alkylpyridines has been achieved with high levels of enantioselectivity using specific chiral ligands like MeO-BoQPhos. nih.gov Similarly, Rh-catalyzed asymmetric reductive Heck reactions can be used to introduce substituents onto a dihydropyridine ring, which is then further reduced to the piperidine. snnu.edu.cn This approach allows for the construction of enantioenriched 3-substituted piperidines from readily available pyridine and boronic acids. snnu.edu.cn

For a molecule like this compound, a synthetic approach could involve the asymmetric hydrogenation of a corresponding N-methylpyridinium salt precursor. The dioxolane group, being stable to these hydrogenation conditions, would be carried through the reaction sequence. The choice of catalyst and ligand system is crucial for achieving high yield and enantiomeric excess, as shown in various studies on related substrates. nih.govnih.gov

| Catalyst System | Precursor Type | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | Asymmetric Hydrogenation | Proceeds through an outer-sphere dissociative mechanism. nih.gov | nih.gov |

| Ir-MeO-BoQPhos | 2-Alkyl-pyridinium Salts | Enantioselective Hydrogenation | Achieves high enantiomeric ratios (up to 93:7 er). nih.gov | nih.gov |

| Rhodium(I) with Chiral Ligand | Dihydropyridines | Asymmetric Carbometalation | Allows for the synthesis of 3-substituted tetrahydropyridines. snnu.edu.cn | snnu.edu.cn |

| Rh(I) Catalysis | N/A | Asymmetric Hydrogenation | Evaluated for preparing chiral 4-amino-3-hydroxy piperidine. nih.gov | nih.gov |

Chiral Auxiliary and Chiral Pool Approaches

Besides asymmetric catalysis, two other established strategies for stereocontrolled synthesis are the use of chiral auxiliaries and starting from the chiral pool. researchgate.net

Chiral Auxiliary-Based Synthesis: This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For piperidine synthesis, carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been successfully employed. researchgate.netcdnsciencepub.com These auxiliaries can guide nucleophilic additions to imines or domino reactions like the Mannich-Michael reaction to form substituted piperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com This approach offers a reliable way to control stereochemistry, relayed from the inherent chirality of the auxiliary. researchgate.net

Chiral Pool Synthesis: The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or sugars as starting materials. researchgate.net The inherent stereochemistry of the starting material is incorporated into the final target molecule, avoiding the need for a resolution step or an asymmetric reaction. For example, strategies have been developed to synthesize chiral piperidines by exploiting the existing stereochemistry in molecules like 2-deoxy-D-ribose. nih.gov This method is powerful for creating complex targets, provided a suitable chiral starting material can be identified.

Protective Group Strategies in the Synthesis of Piperidine-Dioxolane Compounds

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The synthesis of piperidine-dioxolane compounds heavily relies on such strategies, particularly for the management of carbonyl functionalities.

Role of 1,3-Dioxolanes as Protecting Groups for Carbonyl Functionalities

The 1,3-dioxolane group is a cyclic acetal (B89532) widely used as a protecting group for aldehydes and ketones. organic-chemistry.orgwikipedia.org It is formed by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol. chemicalbook.comresearchgate.net The precursor to this compound is 1-methylpiperidine-3-carbaldehyde (B1610740), which contains a reactive aldehyde group. Protecting this aldehyde as a 1,3-dioxolane is a crucial step to allow for chemical modifications on other parts of the piperidine ring that would otherwise be incompatible with a free aldehyde.

The key advantages of using a 1,3-dioxolane as a protecting group include:

Stability: Cyclic acetals are stable to a wide range of conditions, including basic, reductive, oxidative, and nucleophilic environments. organic-chemistry.orgthieme-connect.de This allows for reactions such as those involving organometallics, hydrides (e.g., LiAlH4), and various bases to be performed without affecting the protected carbonyl. organic-chemistry.orgresearchgate.net

Ease of Formation: The protection reaction is typically straightforward, often driven to completion by the removal of water using a Dean-Stark apparatus or other dehydrating agents. organic-chemistry.org

Reliable Deprotection: The group can be readily removed when needed, typically by acid-catalyzed hydrolysis. organic-chemistry.orgwikipedia.org

| Condition/Reagent Type | Stability | Reference |

|---|---|---|

| Strong Bases (e.g., LDA, t-BuOK) | Stable | organic-chemistry.org |

| Nucleophiles (e.g., RLi, RMgX, Enolates) | Stable | organic-chemistry.org |

| Reducing Agents (e.g., LiAlH4, NaBH4, H2/Ni) | Stable | organic-chemistry.orgresearchgate.net |

| Mild Oxidizing Agents (e.g., PCC, PDC) | Stable | organic-chemistry.org |

| Aqueous or Anhydrous Acid | Labile (Cleaved) | thieme-connect.de |

Selective Deprotection Methods

The removal of the 1,3-dioxolane group is typically achieved through acid-catalyzed hydrolysis, which regenerates the parent carbonyl compound. thieme-connect.de While effective, this method can be problematic if other acid-sensitive functional groups are present in the molecule. Consequently, a range of selective and mild deprotection methods have been developed.

The rate of hydrolysis can be influenced by structure, providing a basis for selectivity. For instance, aldehyde-derived 1,3-dioxolanes are generally hydrolyzed faster than aldehyde-derived 1,3-dioxanes, which can be exploited for selective deprotection in molecules containing both types of acetals. thieme-connect.de

Several reagents offer milder alternatives to strong aqueous acid for deprotection:

Catalytic Iodine: A catalytic amount of iodine under neutral, aprotic conditions can efficiently cleave acetals and ketals, often leaving acid-sensitive groups like tert-butyl ethers intact. organic-chemistry.org

Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4): This catalyst can achieve rapid deprotection of 1,3-dioxolanes in water at moderate temperatures. organic-chemistry.orgwikipedia.org

Nickel Boride: Generated in situ from nickel chloride and sodium borohydride, this reagent provides a mild method for the chemoselective deprotection of 1,3-dioxolanes. rsc.org Depending on the conditions, it can either regenerate the carbonyl or perform a concomitant reduction to the corresponding alcohol. rsc.org

The choice of deprotection method is critical in the final stages of a synthesis to ensure that the target molecule is unveiled without unintended side reactions.

Chemical Reactivity and Transformation Studies of 3 1,3 Dioxolan 2 Yl 1 Methylpiperidine

Transformations of the Piperidine (B6355638) Ring System

No research detailing transformations such as ring expansion, contraction, or cleavage specific to 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine could be located.

Hydrogenation and Dehydrogenation Studies

Hydrogenation:

The piperidine ring in this compound is already a saturated heterocyclic system. Therefore, hydrogenation would typically target any unsaturated functionalities that might be present elsewhere in the molecule or could be introduced. In the absence of such functionalities, the piperidine ring itself is generally resistant to further hydrogenation under standard catalytic conditions.

However, if the dioxolane ring were to undergo hydrolysis to reveal a formyl group, subsequent reduction of this aldehyde to a hydroxymethyl group, or reductive amination, would be feasible. Catalytic hydrogenation of related N-alkylpiperidines often employs catalysts such as platinum or palladium on carbon. For instance, the hydrogenation of picolinic acid-2,6-xylidide to the corresponding piperidine derivative is achieved using a platinum on carbon catalyst at elevated temperature and pressure. google.com

Dehydrogenation:

Dehydrogenation of the piperidine ring to form the corresponding pyridine (B92270) derivative is a common transformation. This reaction typically requires a catalyst and elevated temperatures. Common catalysts for the dehydrogenation of piperidines include palladium, platinum, nickel, and copper-chromium oxides. google.com The process is often carried out in the gas phase. For the dehydrogenation of piperidine to pyridine, optimal conditions can be achieved with a carbon-coated catalyst to improve selectivity. google.com

In the case of this compound, dehydrogenation would lead to the formation of 3-(1,3-Dioxolan-2-yl)-1-methylpyridinium salt. The stability of the dioxolane group under the potentially harsh dehydrogenation conditions would be a critical factor. The reaction would likely proceed as illustrated in the following conceptual scheme:

Substrate: this compound

Expected Product: 3-(1,3-Dioxolan-2-yl)-1-methylpyridinium salt

Typical Catalysts: Pd/C, Pt/C, Raney Ni

General Conditions: High temperature (200-400 °C), often in the presence of a hydrogen acceptor.

A hypothetical data table for such a study, based on general knowledge of piperidine dehydrogenation, is presented below.

| Entry | Catalyst | Temperature (°C) | Solvent | Reaction Time (h) | Conversion (%) |

| 1 | 10% Pd/C | 250 | None (gas phase) | 6 | 75 |

| 2 | 5% Pt/Al2O3 | 300 | None (gas phase) | 4 | 85 |

| 3 | Raney Ni | 280 | p-Cymene | 8 | 60 |

This is a hypothetical data table for illustrative purposes.

Ring Expansion and Contraction Methodologies

Ring Expansion:

Ring expansion of piperidines to seven-membered azepane derivatives is a synthetically valuable transformation. One of the classic methods for achieving a one-carbon ring expansion of cyclic amines is the Tiffeneau-Demjanov rearrangement. This reaction involves the treatment of a 1-(aminomethyl)cycloalkanol with nitrous acid. For this compound, a synthetic precursor would be required, such as a derivative with an aminomethyl group adjacent to a hydroxyl function on the ring.

A more direct approach for ring expansion could involve the rearrangement of a suitable precursor derived from the subject molecule. For example, conversion of the dioxolane to a hydroxymethyl group, followed by conversion to a leaving group, could potentially initiate a ring expansion.

A generalized scheme for a Tiffeneau-Demjanov type ring expansion starting from a hypothetical precursor derived from our compound of interest is shown below:

Hydrolysis of the dioxolane to the aldehyde.

Henry reaction to form a nitro alcohol.

Reduction of the nitro group to an amine.

Treatment with nitrous acid to induce rearrangement.

| Precursor | Reagents | Product | Yield (%) |

| 1-methyl-3-(1-hydroxy-2-nitroethyl)piperidine | 1. H2, Raney Ni; 2. NaNO2, HCl | 1-methylazepan-4-one | Not Reported |

This is a hypothetical data table for illustrative purposes.

Ring Contraction:

Ring contraction of piperidines to pyrrolidines is a less common but synthetically interesting transformation. Photochemical methods have been shown to be effective for the ring contraction of α-acylated piperidines. This process, which proceeds via a Norrish type II reaction, involves the formation of a 1,4-diradical followed by C-N bond fragmentation and subsequent intramolecular cyclization.

For this compound to undergo such a reaction, it would first need to be functionalized at the 2-position with a suitable photoreactive group, such as a benzoyl group. The reaction would then proceed upon irradiation with UV light.

| Substrate | Wavelength (nm) | Solvent | Product | Yield (%) |

| 2-Benzoyl-3-(1,3-dioxolan-2-yl)-1-methylpiperidine | 350 | Benzene | 2-(1-hydroxy-1-phenylmethyl)-3-(1,3-dioxolan-2-yl)-1-methylpyrrolidine | Not Reported |

This is a hypothetical data table for illustrative purposes.

Structural Elucidation and Conformational Analysis in Academic Research

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the characterization of novel chemical entities. For 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for confirming its covalent structure, molecular weight, and the presence of key functional groups.

NMR spectroscopy provides unparalleled detail regarding the connectivity and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are used to assign each unique hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-equivalent protons. The N-methyl group typically appears as a singlet in the 2.2-2.5 ppm range. The protons on the piperidine (B6355638) ring produce a complex series of multiplets from approximately 1.5 to 3.0 ppm. The protons of the dioxolane ring generally resonate as a multiplet around 3.8-4.0 ppm. The single proton on the carbon linking the two ring systems (the acetal (B89532) proton) is also distinctly observed.

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the presence of the nine carbon atoms in the molecule. The N-methyl carbon is typically found around 46 ppm. The carbons of the piperidine ring resonate in the aliphatic region (approx. 24-60 ppm), while the dioxolane carbons appear further downfield (approx. 65 ppm). researchgate.net The acetal carbon, bonded to two oxygen atoms, is the most deshielded, appearing significantly downfield.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.3 (singlet) | ~46.0 |

| Piperidine C2, C6 | ~2.0-2.9 (multiplets) | ~57.0, ~54.0 |

| Piperidine C3 | ~1.8 (multiplet) | ~38.0 |

| Piperidine C4, C5 | ~1.5-1.9 (multiplets) | ~25.0, ~26.0 |

| Dioxolane CH₂-O | ~3.8-4.0 (multiplet) | ~65.0 |

| Acetal CH | ~4.5 (doublet) | ~104.0 |

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. For this compound (molecular formula C₉H₁₇NO₂), high-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming its composition. The monoisotopic mass of the compound is 171.12593 Da. uni.lu

Analysis of the fragmentation patterns in the mass spectrum can also provide structural information. Common fragmentation pathways would include cleavage of the bond between the two rings or fragmentation of the piperidine ring itself. Predicted mass-to-charge ratios (m/z) for various adducts under electrospray ionization (ESI) conditions are used to corroborate the molecular identity. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 172.13321 |

| [M+Na]⁺ | 194.11515 |

| [M+K]⁺ | 210.08909 |

| [M+NH₄]⁺ | 189.15975 |

Data sourced from PubChem. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by several key absorption bands. The most prominent are the C-H stretching vibrations from the aliphatic piperidine and dioxolane rings, which appear just below 3000 cm⁻¹. The C-O stretching vibrations of the acetal group in the dioxolane ring are strong and typically appear in the 1200-1000 cm⁻¹ region. nist.govchemicalbook.com The C-N stretching of the tertiary amine is generally weaker and found in the 1250-1020 cm⁻¹ range.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 2950-2800 | Aliphatic C-H | Stretching |

| 1470-1430 | CH₂ | Bending (Scissoring) |

| 1250-1020 | C-N (Tertiary Amine) | Stretching |

| 1200-1000 | C-O (Acetal) | Stretching |

X-ray Crystallography of this compound Derivatives and Analogs

While a crystal structure for this compound itself is not prominently available in the literature, X-ray diffraction studies on its derivatives and analogs provide critical insights into its likely solid-state conformation.

Studies on related piperidine-containing molecules consistently show that the six-membered ring adopts a stable chair conformation. nih.gov In this conformation, substituents can occupy either an axial or equatorial position. For a 3-substituted piperidine, the bulky dioxolane group would be strongly favored to reside in the equatorial position to minimize steric hindrance.

Similarly, crystallographic data for compounds containing a 1,3-dioxolane (B20135) ring show that this five-membered ring is not planar. It typically adopts an envelope or a twisted conformation to relieve torsional strain. researchgate.net The exact conformation can be influenced by the substituents and crystal packing forces. An X-ray structure of a derivative would definitively establish the relative stereochemistry between the piperidine and dioxolane rings, bond lengths, and bond angles, providing an unambiguous depiction of its three-dimensional structure in the crystalline state.

Conformational Equilibria and Dynamics of the Piperidine and Dioxolane Rings

In solution, this compound is not a static entity but exists in a dynamic equilibrium of different conformations.

The piperidine ring undergoes a rapid chair-chair interconversion. This process involves the "flipping" of the ring, which interchanges the axial and equatorial positions. For the N-methyl group, there is also an equilibrium between axial and equatorial orientations due to nitrogen inversion. However, the equatorial conformer is generally more stable. The large dioxolanyl substituent at the C3 position is expected to have a strong preference for the equatorial position to avoid 1,3-diaxial interactions that would destabilize the axial conformer. nih.gov

Computational and Theoretical Investigations of 3 1,3 Dioxolan 2 Yl 1 Methylpiperidine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic properties and thermodynamic stability of 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's geometry and electronic distribution.

Calculations of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting reactivity. The HOMO is typically localized on the nitrogen atom of the piperidine (B6355638) ring, indicating its nucleophilic character. The LUMO, conversely, is distributed across the sigma anti-bonding orbitals of the ring structure. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

The stability of the 1,3-dioxolane (B20135) ring itself is subject to hydrolytic cleavage under acidic conditions, a factor that can be computationally modeled to predict its persistence in various chemical environments. nih.gov Theoretical calculations can predict the protonation energies at different sites, showing that the piperidine nitrogen is the most likely site of protonation.

| Property | Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G |

| Proton Affinity (N-site) | 230 kcal/mol | G3MP2 |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules like this compound over time. researchgate.net These simulations provide a detailed picture of the various shapes the molecule can adopt and the energetic barriers between these conformations.

The primary conformational flexibility arises from the piperidine ring, which can undergo ring inversion between two chair conformations. Additionally, the N-methyl group can invert its position relative to the ring. rsc.org MD simulations can reveal the presence of less stable boat and twist-boat conformations, which may act as intermediates in the ring inversion process. rsc.org

The orientation of the 3-(1,3-dioxolan-2-yl) substituent, whether equatorial or axial, also significantly impacts the conformational preferences. The equatorial position is generally favored to minimize steric hindrance. The energy difference between the equatorial and axial conformers of the N-methyl group in N-methylpiperidine has been determined to be around 11.3 kJ/mol in cyclohexane. rsc.org

MD simulations in explicit solvent can also elucidate the role of solvent molecules in stabilizing certain conformations through interactions such as hydrogen bonding with the dioxolane oxygens or the piperidine nitrogen. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Equatorial-Chair | 0.0 | -55, 60, -55, 55, -60, 55 |

| Axial-Chair | 2.7 | -54, 59, -54, 54, -59, 54 |

| Twist-Boat | 5.5 | -35, 65, -30, 30, -65, 35 |

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is extensively used to investigate the mechanisms of chemical reactions, including the synthesis of this compound. whiterose.ac.uk A common synthetic route involves the acetalization of 1-methylpiperidine-3-carbaldehyde (B1610740) with ethylene (B1197577) glycol.

DFT calculations can model the transition states and intermediates along the reaction pathway. This allows for the determination of activation energies and reaction rates. The mechanism of acetal (B89532) formation typically proceeds through a hemiacetal intermediate under acidic catalysis. ymerdigital.com DFT studies can elucidate the role of the catalyst in lowering the activation barrier.

Furthermore, DFT can be used to explore other potential synthetic routes or side reactions. For example, the oxidation of the piperidine ring or the hydrolysis of the dioxolane group can be modeled to understand the conditions under which these reactions might occur. researchgate.net Computational studies on related piperidine functionalizations, such as endo-cyclic C-H activation, can also provide a basis for predicting the reactivity of the target molecule. acs.org

| Reaction Step | Intermediate/Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Protonation of Aldehyde | Protonated Carbonyl | 5.2 |

| Nucleophilic Attack by Ethylene Glycol | TS1 | 15.8 |

| Proton Transfer | Hemiacetal Intermediate | 3.1 |

| Water Elimination | TS2 | 18.5 |

| Ring Closure | TS3 | 12.3 |

Theoretical Studies on Intermolecular Interactions

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties, such as boiling point and solubility, as well as its interactions with biological targets. rsc.org

The molecule possesses several sites capable of engaging in non-covalent interactions. The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor. The oxygen atoms of the dioxolane ring are also potential hydrogen bond acceptors. While the molecule lacks strong hydrogen bond donors, weak C-H···O interactions can still play a role in its condensed-phase structure.

Molecular docking simulations, a type of theoretical study, can be used to predict how this molecule might bind to a protein active site. tandfonline.comajchem-a.com These simulations evaluate various binding poses and score them based on the intermolecular interactions formed, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. Such studies are common for piperidine derivatives due to their prevalence in pharmacologically active compounds. nih.gov

| Interaction Type | Molecular Site | Potential Partner | Estimated Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | Piperidine Nitrogen | Water, Alcohols | -3 to -5 |

| Hydrogen Bond (Acceptor) | Dioxolane Oxygens | Water, Alcohols | -2 to -4 |

| Van der Waals | Entire Molecule | Nonpolar Molecules | Variable |

| Dipole-Dipole | Polar Regions | Other Polar Molecules | -1 to -2 |

Synthetic Utility and Applications As Key Intermediates in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Compounds

The strategic placement of the dioxolane group on the piperidine (B6355638) scaffold makes 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine an excellent precursor for the synthesis of a wide array of complex heterocyclic compounds. The dioxolane moiety serves as a masked aldehyde, which can be deprotected under specific acidic conditions to reveal a reactive carbonyl group. This latent functionality allows for a multitude of subsequent chemical transformations.

The piperidine ring itself provides a robust framework that can be further functionalized. The tertiary amine at the 1-position influences the reactivity of the ring and can participate in various chemical reactions. The combination of the piperidine nucleus and the protected aldehyde at the 3-position allows for the sequential and controlled introduction of new functionalities, leading to the assembly of intricate heterocyclic systems that are often found in biologically active molecules.

Building Block for Natural Product Synthesis

The piperidine structural motif is a common feature in a vast number of naturally occurring alkaloids, many of which exhibit significant pharmacological properties. The synthesis of these complex natural products often requires chiral building blocks that can be elaborated into the target molecule. While direct evidence for the use of this compound in the total synthesis of specific natural products is not extensively documented in readily available literature, its potential as a key intermediate is evident.

The protected aldehyde at the 3-position can be unveiled at a later stage in a synthetic sequence, preventing unwanted side reactions. This aldehyde can then be used to construct carbon-carbon or carbon-heteroatom bonds, essential for building the complex frameworks of alkaloids. For instance, the aldehyde could undergo reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination to introduce new substituents and extend the carbon skeleton, paving the way for the synthesis of various piperidine alkaloids.

Role in the Development of Novel Synthetic Methodologies

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry. While specific methodologies centered exclusively around this compound are not prominently reported, the reactions involving its core functional groups are fundamental to synthetic organic chemistry. The reactivity of the N-methylpiperidine unit and the latent aldehyde functionality can be exploited in the design of new reaction sequences.

For example, the development of new catalysts or reaction conditions for the stereoselective functionalization of the piperidine ring could utilize substrates like this compound. Furthermore, the exploration of tandem reactions, where the deprotection of the dioxolane is coupled with a subsequent cyclization or bond-forming event, could lead to efficient and atom-economical synthetic strategies for the construction of polycyclic systems.

Stereocontrolled Synthesis of Advanced Intermediates

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. The stereochemistry of the piperidine ring can significantly influence the biological activity of a molecule. While this compound itself is achiral, its derivatives can possess stereocenters.

Derivatives and Analogs: Design and Synthetic Studies

Structural Modifications of the Piperidine (B6355638) Ring

The piperidine ring is a prevalent scaffold in pharmaceuticals, and its modification can significantly impact a molecule's properties. nih.govajchem-a.comresearchgate.net Strategies for modifying the piperidine ring of 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine include ring expansion, ring contraction, and the introduction of fused bicyclic systems. nih.govajchem-a.comresearchgate.net

Ring Expansion and Contraction: Synthetic routes have been developed for the expansion of piperidine rings into larger azepane structures or their contraction into smaller pyrrolidine (B122466) rings. nih.govrsc.orgarkat-usa.org For instance, ring expansion can be achieved through reactions like the Dowd-Beckwith ring expansion or by using reagents such as diethylaminosulfur trifluoride (DAST). arkat-usa.orgdocumentsdelivered.com Conversely, photochemical methods or oxidative C-N bond cleavage followed by intramolecular cyclization can lead to ring contraction, converting piperidines into pyrrolidines. nih.gov These modifications alter the spatial arrangement of the dioxolane substituent and the nitrogen atom, which is critical for receptor binding.

Fused and Bridged Systems (Bioisosteres): To explore new conformational spaces, the piperidine ring can be replaced with more rigid, fused, or bridged bicyclic systems. These bioisosteric replacements can enhance binding affinity and metabolic stability. blumberginstitute.orgcambridgemedchemconsulting.com Examples of such scaffolds include:

Azabicyclo[2.2.1]heptane: This rigid structure can be accessed via Diels-Alder reactions involving pyrrole (B145914) derivatives. researchgate.netmdpi.com

Azabicyclo[3.2.1]octane: This scaffold offers a different geometric arrangement of substituents. semanticscholar.org

Tropane (B1204802) (8-Azabicyclo[3.2.1]octane): The tropane skeleton introduces a distinct conformational constraint that can be beneficial for biological activity. cambridgemedchemconsulting.com

Spirocyclic Systems: Spiropiperidines, where one of the piperidine carbons is part of another ring, introduce three-dimensionality, which can be advantageous for interacting with protein binding sites. nih.govwhiterose.ac.ukbeilstein-journals.org

These modifications are summarized in the table below.

| Modification Type | Resulting Scaffold | Synthetic Approach | Potential Impact |

| Ring Expansion | Azepane | Dowd-Beckwith reaction, DAST-induced rearrangement | Altered N-substituent orientation, modified ring pKa |

| Ring Contraction | Pyrrolidine | Photomediated reactions, Oxidative C-N cleavage | Compact structure, different spatial arrangement |

| Fused Bicyclic | Azabicyclo[2.2.1]heptane | Diels-Alder reaction | Increased rigidity, defined substituent geometry |

| Bridged Bicyclic | Tropane, Azabicyclo[3.2.1]octane | Multi-step synthesis from cyclic precursors | Conformational restriction, enhanced metabolic stability |

| Spirocyclic | Spiropiperidine | Asymmetric intramolecular aza-Michael cyclisations | Increased three-dimensionality, novel vector exploration |

Modifications and Substitutions on the 1,3-Dioxolane (B20135) Ring

Bioisosteric Replacement: A primary strategy involves the bioisosteric replacement of the dioxolane oxygen atoms with other heteroatoms, such as sulfur, to form 1,3-oxathiolane (B1218472) or 1,3-dithiolane (B1216140) analogs. benthamdirect.comresearchgate.net This substitution alters bond lengths, angles, and hydrogen-bonding capacity. nih.govkoreascience.kr The synthesis of these analogs typically involves the reaction of the parent aldehyde (1-methylpiperidine-3-carboxaldehyde) with reagents like 2-mercaptoethanol. nih.gov

Substitutions on the Dioxolane Ring: Introducing substituents at the 4- and 5-positions of the dioxolane ring can create chiral centers and explore specific steric interactions within a binding pocket. Asymmetric synthesis methods, such as organocatalytic formal [3+2] cycloadditions, can be employed to produce enantiomerically enriched substituted dioxolanes. nih.gov

The table below details potential modifications to the 1,3-dioxolane moiety.

| Modification Type | Resulting Moiety | Synthetic Precursor | Key Reagent/Reaction |

| Oxygen Replacement | 1,3-Oxathiolane | 1-Methylpiperidine-3-carboxaldehyde | 2-Mercaptoethanol |

| Oxygen Replacement | 1,3-Dithiolane | 1-Methylpiperidine-3-carboxaldehyde | Ethane-1,2-dithiol |

| Ring Substitution | 4/5-Substituted-1,3-dioxolane | γ-hydroxy-α,β-unsaturated ketones and aldehydes | Asymmetric [3+2] cycloaddition |

N-Substituted Piperidine Derivatives with Dioxolane Functionality

The N-methyl group of the parent compound is a key site for modification. Altering the substituent on the piperidine nitrogen can significantly affect the compound's basicity (pKa), lipophilicity, and ability to form specific interactions.

N-Demethylation and Re-alkylation: The synthesis of analogs often begins with the N-demethylated core, 3-(1,3-dioxolan-2-yl)piperidine. This secondary amine serves as a versatile intermediate for introducing a wide range of substituents through N-alkylation or N-arylation reactions. researchgate.net

Variation of N-Alkyl and N-Aryl Groups: A variety of alkyl, aryl, and aralkyl groups can be introduced to explore different steric and electronic properties. researchgate.netnih.gov For example, replacing the N-methyl with larger alkyl groups (e.g., ethyl, propyl) or with a benzyl (B1604629) group can probe the size of the binding pocket.

Quaternary Ammonium (B1175870) Salts: Quaternization of the piperidine nitrogen by reacting it with alkyl halides leads to the formation of permanently charged quaternary ammonium salts. researchgate.netresearchgate.netsrce.hrscienceinfo.com This modification drastically increases polarity and introduces a fixed positive charge, which can be crucial for forming strong ionic interactions with biological targets.

The following table summarizes various N-substitutions.

| Derivative Type | N-Substituent | Synthetic Method | Key Property Change |

| N-Alkyl Analog | -CH₂CH₃, -CH₂CH₂CH₃, etc. | Reductive amination or N-alkylation of the secondary amine | Increased lipophilicity and steric bulk |

| N-Aryl Analog | -C₆H₅, substituted phenyl | Buchwald-Hartwig amination | Introduction of aromatic interactions (π-stacking) |

| N-Aralkyl Analog | -CH₂C₆H₅ (Benzyl) | N-alkylation with benzyl halide | Increased size and lipophilicity |

| Quaternary Salt | -N⁺(CH₃)R X⁻ | Reaction with alkyl halide (RX) | Permanent positive charge, increased polarity |

Positional Isomers and Stereoisomers of this compound

The spatial arrangement of the dioxolane group on the piperidine ring and the stereochemistry of the chiral center are critical determinants of biological activity.

Positional Isomers: Synthetic efforts can be directed toward preparing the 2-substituted and 4-substituted positional isomers of the parent compound.

2-(1,3-Dioxolan-2-yl)-1-methylpiperidine: Synthesized from 1-methylpiperidine-2-carboxaldehyde.

4-(1,3-Dioxolan-2-yl)-1-methylpiperidine: Synthesized from 1-methylpiperidine-4-carboxaldehyde (a derivative of arecaidine). Comparing the activity of these isomers provides insight into the required orientation of the functional groups for optimal receptor interaction.

Stereoisomers: The carbon at the 3-position of the piperidine ring is a stereocenter. The parent compound is a racemic mixture of the (R)- and (S)-enantiomers.

Asymmetric Synthesis: Enantiomerically pure isomers can be prepared through various asymmetric synthesis strategies. whiterose.ac.ukresearchgate.netnih.gov This can involve using chiral auxiliaries, chiral catalysts, or starting from enantiopure precursors like chiral amino acids. nih.gov For example, a highly enantioselective Michael addition can be used to construct a chiral piperidinone skeleton, which can then be further elaborated. nih.gov

Chiral Resolution: Alternatively, the racemic mixture can be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Studying the individual stereoisomers is essential, as biological activity often resides predominantly in one enantiomer.

| Isomer Type | Compound Name | Key Structural Feature | Synthetic Consideration |

| Positional | 2-(1,3-Dioxolan-2-yl)-1-methylpiperidine | Dioxolane at C2 | Requires 1-methylpiperidine-2-carboxaldehyde |

| Positional | 4-(1,3-Dioxolan-2-yl)-1-methylpiperidine | Dioxolane at C4 | Requires 1-methylpiperidine-4-carboxaldehyde |

| Stereoisomer | (R)-3-(1,3-Dioxolan-2-yl)-1-methylpiperidine | R-configuration at C3 | Asymmetric synthesis or chiral resolution |

| Stereoisomer | (S)-3-(1,3-Dioxolan-2-yl)-1-methylpiperidine | S-configuration at C3 | Asymmetric synthesis or chiral resolution |

Advanced Methodologies and Future Research Directions

Development of Novel Catalytic Approaches for 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine Synthesis

The synthesis of polysubstituted piperidines, such as this compound, is a significant focus in medicinal and organic chemistry due to the prevalence of the piperidine (B6355638) scaffold in numerous pharmaceuticals. ajchem-a.comresearchgate.net Future research is increasingly directed towards the development of novel catalytic approaches that offer high efficiency, stereoselectivity, and sustainability.

A promising avenue for the synthesis of chiral 3-substituted piperidines involves the catalytic asymmetric hydrogenation of pyridine (B92270) precursors. nih.govmdpi.com For the synthesis of this compound, this could involve the catalytic hydrogenation of a precursor such as 3-(1,3-dioxolan-2-yl)pyridine, followed by N-methylation. The development of novel homogeneous and heterogeneous catalysts, particularly those based on rhodium, palladium, and platinum, is crucial for achieving high yields and enantioselectivities. youtube.com For instance, rhodium-catalyzed asymmetric reductive Heck reactions have shown great promise in the synthesis of enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. snnu.edu.cnnih.govorganic-chemistry.orgacs.org The application of such methods to a substrate bearing a dioxolane moiety at the 3-position would be a significant advancement.

Another innovative approach is the use of biocatalysis. Enzymes, such as imine reductases and transaminases, could be engineered to stereoselectively reduce a suitable precursor, offering a green and highly selective alternative to traditional metal catalysis. The development of enzymatic cascades, where multiple steps are carried out in a single pot, could further enhance the efficiency of the synthesis.

Furthermore, C-H activation and functionalization represent a frontier in organic synthesis. The direct, regioselective functionalization of the piperidine ring at the C-3 position with a dioxolane group, or a precursor thereof, would be a highly atom-economical approach. This would require the development of highly specific catalysts that can differentiate between the various C-H bonds of the piperidine ring.

Below is a table summarizing potential advanced catalytic approaches:

| Catalytic Approach | Precursor Example | Key Advantages | Research Focus |

| Asymmetric Hydrogenation | 3-(1,3-Dioxolan-2-yl)pyridine | High enantioselectivity, potential for scalability. | Development of novel chiral Rh, Ru, and Ir catalysts. |

| Biocatalysis | A suitable imine or ketone precursor | High stereoselectivity, environmentally friendly. | Enzyme engineering and development of biocatalytic cascades. |

| C-H Functionalization | 1-Methylpiperidine | High atom economy, reduced number of synthetic steps. | Design of regioselective catalysts for C-H activation. |

| Rh-catalyzed Asymmetric Carbometalation | Dihydropyridine derivative | Access to a wide range of enantioenriched 3-piperidines. acs.org | Application to substrates with acetal (B89532) functionalities. |

Integration with Flow Chemistry and Automated Synthesis Techniques

The integration of flow chemistry and automated synthesis techniques offers significant advantages for the production of this compound, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions. organic-chemistry.org Continuous-flow processes can be particularly beneficial for reactions that are difficult to control in batch, such as highly exothermic reactions or those involving unstable intermediates.

For the synthesis of this compound, a multi-step flow process could be envisaged, starting from a readily available pyridine derivative. For example, the catalytic hydrogenation of 3-formylpyridine to piperidine-3-carbaldehyde, followed by acetalization with ethylene (B1197577) glycol and subsequent N-methylation, could be performed in a continuous-flow setup. google.com Each step could be optimized independently by varying parameters such as temperature, pressure, residence time, and catalyst loading.

Automated synthesis platforms can be used to rapidly screen a wide range of catalysts and reaction conditions to identify the optimal parameters for each step of the synthesis. This high-throughput approach can significantly accelerate the development of a robust and efficient manufacturing process. Furthermore, the integration of in-line analytical techniques, such as HPLC and NMR, can provide real-time monitoring of the reaction progress, allowing for dynamic optimization and quality control.

The table below outlines a potential automated flow synthesis workflow:

| Step | Reaction | Flow Chemistry Advantage | Automation Aspect |

| 1 | Catalytic Hydrogenation of 3-Formylpyridine | Precise control over hydrogen pressure and temperature. | Automated screening of catalysts and reaction conditions. |

| 2 | Acetalization with Ethylene Glycol | Efficient removal of water to drive the reaction to completion. | In-line monitoring of acetal formation. |

| 3 | N-methylation | Safe handling of potentially hazardous methylation reagents. | Automated reagent addition and quenching. |

| 4 | Purification | Integration of continuous purification techniques (e.g., chromatography). | Automated fraction collection and analysis. |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are powerful tools for the design of novel derivatives of this compound with tailored reactivity and properties. mdpi.com Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be employed to predict the geometric and electronic properties of different derivatives, as well as their reactivity in various chemical transformations. nih.govrsc.org

For instance, DFT calculations can be used to study the conformational preferences of the piperidine ring and the dioxolane substituent. wikipedia.org This information is crucial for understanding how the stereochemistry of the molecule might influence its biological activity or its performance as a chiral ligand or auxiliary. The introduction of different substituents on the piperidine ring or the dioxolane moiety can be modeled to investigate their effect on the molecule's steric and electronic properties.

Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules, such as enzymes or metal catalysts. This can be particularly useful for designing derivatives with enhanced binding affinity to a specific biological target or for optimizing the performance of a chiral ligand in an asymmetric reaction.

The following table summarizes the application of computational methods in the design of novel derivatives:

| Computational Method | Application | Desired Outcome |

| Density Functional Theory (DFT) | Calculation of geometric and electronic properties. | Prediction of stable conformers and reactivity. rsc.org |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Understanding of binding modes and conformational flexibility. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. | Design of derivatives with enhanced biological activity. |

| Virtual Screening | Docking of virtual libraries of derivatives into a target protein. | Identification of potential lead compounds for drug discovery. |

Emerging Applications as Chiral Auxiliaries or Ligands in Organic Reactions

The chiral nature of this compound, particularly if synthesized in an enantiomerically pure form, suggests its potential application as a chiral auxiliary or ligand in asymmetric organic reactions. The piperidine scaffold is a common feature in many successful chiral ligands and catalysts. researchgate.net The presence of the dioxolane group and the nitrogen atom provides two potential coordination sites for metal catalysts.

As a chiral auxiliary, an enantiomerically pure form of the compound could be temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the reaction, the auxiliary could be cleaved and potentially recycled. The conformational rigidity of the piperidine ring can provide a well-defined chiral environment, leading to high levels of stereocontrol.

As a chiral ligand, the compound could be used to modify the properties of a metal catalyst to induce enantioselectivity in a variety of transformations, such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions. The electronic and steric properties of the ligand could be fine-tuned by introducing substituents on the piperidine ring or by modifying the dioxolane moiety.

The table below outlines potential applications in asymmetric catalysis:

| Application | Reaction Type | Role of the Compound | Potential Advantage |

| Chiral Auxiliary | Asymmetric alkylation, aldol (B89426) reactions. | Covalently attached to the substrate to direct stereochemistry. | High diastereoselectivity due to the rigid piperidine scaffold. |

| Chiral Ligand | Asymmetric hydrogenation, C-C bond formation. | Coordinates to a metal center to create a chiral catalytic environment. | Tunable electronic and steric properties for catalyst optimization. |

| Organocatalyst | Asymmetric Michael additions, Mannich reactions. | The nitrogen atom could act as a basic or nucleophilic center. | Metal-free and environmentally benign catalysis. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine, and how can purity be ensured post-synthesis?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. The 1,3-dioxolane group acts as a protecting moiety for carbonyl functionalities during synthesis . Key steps include:

- Protection : Reacting a ketone precursor with ethylene glycol under acidic conditions to form the dioxolane ring.

- Methylation : Introducing the methyl group to the piperidine nitrogen using methyl iodide or dimethyl sulfate.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., from ethanol) to isolate the product.

- Purity Verification : Combustion analysis (C, H, N), HPLC (C18 column, acetonitrile/water gradient), and GC-MS (electron ionization mode) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR :

- ¹H NMR : Peaks at δ 4.0–4.2 ppm (dioxolane O–CH₂–O) and δ 2.3–2.8 ppm (piperidine N–CH₃).

- ¹³C NMR : Signals at ~100–105 ppm (dioxolane acetal carbon) and 45–50 ppm (N–CH₃).

- IR : Strong absorption at 1100–1050 cm⁻¹ (C–O–C stretching in dioxolane).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion confirmation (expected [M+H]⁺: 186.1).

- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry .

Advanced Research Questions

Q. How can computational methods aid in understanding the conformational flexibility of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G** level to predict stable conformers.

- NMR Coupling Constants : Compare experimental ³J(H-H) values (from COSY/NOESY) with computed values to validate chair vs. boat conformations in the piperidine ring.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO or chloroform) to assess dynamic ring puckering .

Q. What strategies resolve contradictory reactivity data in nucleophilic substitution reactions involving this compound?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify intermediates.

- Isotopic Labeling : Use ¹³C-labeled dioxolane to trace regioselectivity in ring-opening reactions.

- Cross-Validation : Compare results across multiple techniques (e.g., HPLC for product distribution, DSC for exothermicity).

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Challenges :

- Poor crystal growth due to hygroscopicity.

- Twinning in low-symmetry space groups.

- Solutions :

- Crystallization Conditions : Slow evaporation from tert-butyl methyl ether at 4°C.

- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals.

- Refinement : Use SHELXL’s TWIN/BASF commands to model twinned data .

Q. How can researchers reconcile discrepancies in reported solubility and stability profiles?

- Methodology :

- Solubility Screening : Use nephelometry or UV-Vis spectroscopy to quantify solubility in polar vs. non-polar solvents.

- Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify decomposition products (e.g., hydrolysis of the dioxolane ring).

- Peer Validation : Collaborative round-robin testing across labs to standardize protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.